molecular formula C19H13F3N4O4S2 B2379305 N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 868973-48-2

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2379305
M. Wt: 482.45
InChI Key: ZEXCNILDVDJUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H13F3N4O4S2 and its molecular weight is 482.45. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

One notable application of benzothiazole derivatives, which share structural similarity with the compound , is in corrosion inhibition. Hu et al. (2016) synthesized benzothiazole derivatives to study their effect on steel corrosion in an HCl solution. Their research demonstrated that these compounds offered high stability and efficiency in protecting against steel corrosion, suggesting that similar compounds could be utilized in corrosion inhibition processes (Hu et al., 2016).

Anticancer Properties

Tiwari et al. (2017) explored the anticancer potential of benzamide derivatives containing a thiadiazole scaffold. Through a series of novel syntheses, they evaluated these compounds against various human cancer cell lines, demonstrating promising anticancer activity. This suggests that the compound may have applications in the development of new anticancer agents (Tiwari et al., 2017).

Fluorescence Characteristics

Zhang et al. (2017) synthesized N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes to study their photophysical properties. The research revealed that these compounds exhibited significant solid-state fluorescence and aggregation-induced emission effects, indicating potential applications in organic electronics and fluorescence-based detection methods (Zhang et al., 2017).

Synthesis and Biological Study

Patel et al. (2015) synthesized derivatives of N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4] triazolo [3,4-b][1,3,4]thiadiazol-6-yl)benzamide to evaluate their antibacterial and antifungal activities. This study showcased the compound's utility in developing new antimicrobial agents (Patel et al., 2015).

properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4O4S2/c20-19(21,22)11-3-1-2-10(6-11)16(28)24-17-25-26-18(32-17)31-8-15(27)23-12-4-5-13-14(7-12)30-9-29-13/h1-7H,8-9H2,(H,23,27)(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXCNILDVDJUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

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